1-Methyl-2,2-diphenylethylene
Overview
Description
1-Methyl-2,2-diphenylethylene, also known as this compound, is a useful research compound. Its molecular formula is C15H14 and its molecular weight is 194.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42487. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures, such as stilbenes and chalcones, have been found to interact with proteins like protein tyrosine phosphatase 1b (ptp-1b) . This interaction can potentially influence insulin signaling, but it’s unclear if Prop-1-ene-1,1-diyldibenzene shares this mechanism.
Biochemical Pathways
Similar compounds have been shown to impact pathways related to insulin signaling .
Biological Activity
1-Methyl-2,2-diphenylethylene (MDPE) is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is an organic compound with the molecular formula . Its structure features a central ethylene unit substituted with two phenyl groups and a methyl group, contributing to its unique physical and chemical properties.
Anticancer Properties
Research indicates that MDPE exhibits significant anticancer activity. A study demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation.
- Case Study : In vitro experiments showed that MDPE reduced cell viability in human breast cancer MCF-7 cells by inducing G1 phase arrest and apoptosis. The compound was effective at concentrations as low as 10 µM, highlighting its potential as a therapeutic agent in cancer treatment .
Antioxidant Activity
MDPE has been shown to possess antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. This activity is attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.
- Data Table: Antioxidant Activity of MDPE
Concentration (µM) | DPPH Scavenging Activity (%) |
---|---|
10 | 25 |
50 | 45 |
100 | 70 |
This table summarizes the DPPH scavenging assay results, indicating a dose-dependent increase in antioxidant activity .
Antimicrobial Effects
MDPE also exhibits antimicrobial properties against various bacterial strains. Its efficacy has been evaluated against both Gram-positive and Gram-negative bacteria.
- Case Study : In a study assessing the antimicrobial activity of MDPE, it demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL. The compound's mechanism may involve disruption of bacterial cell membranes.
The biological activities of MDPE can be attributed to several mechanisms:
- Cell Cycle Regulation : MDPE influences the cell cycle by modulating cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
- Apoptosis Induction : It activates apoptotic pathways through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl-2.
- Antioxidant Defense : MDPE enhances the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase, contributing to its protective effects against oxidative stress.
Comparative Analysis with Related Compounds
To understand the unique properties of MDPE, it is essential to compare it with structurally related compounds:
Compound | Anticancer Activity | Antioxidant Activity | Antimicrobial Activity |
---|---|---|---|
This compound | High | Moderate | High |
Stilbene | Moderate | High | Moderate |
Trans-stilbene | Low | Moderate | Low |
This comparison illustrates that while stilbene derivatives possess notable biological activities, MDPE shows superior efficacy in multiple areas .
Properties
IUPAC Name |
1-phenylprop-1-enylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVBUUNCHXRYOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00285618 | |
Record name | 1,1-Diphenylpropene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00285618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
778-66-5 | |
Record name | 1,1-Diphenyl-1-propene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=778-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Diphenylpropene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000778665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Diphenylpropene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42487 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1-Diphenylpropene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00285618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1,1-Diphenyl-1-propene characterized using spectroscopic methods?
A1: Raman and infrared (IR) spectroscopy prove effective in characterizing 1,1-Diphenyl-1-propene and its derivatives. Specifically, Raman spectroscopy effectively identifies the saturated carbon-germanium (Ge-C) bond and Ge-Ph vibrational modes present in these compounds. A strong vibration band observed near 1000 cm-1 in the Raman spectra is attributed to the Ge-Ph stretching mode [].
Q2: Can 1,1-Diphenyl-1-propene be found in natural sources?
A3: Yes, 1,1-Diphenyl-1-propene has been identified as a constituent of the essential oil extracted from Guizhou flat green tea. While present at a lower relative content (2.95%), it contributes to the complex aroma profile of the tea [].
Q3: Has 1,1-Diphenyl-1-propene been utilized in the synthesis of other compounds?
A4: Yes, 1,1-Diphenyl-1-propene arises as a product in reactions involving carbenerhodium(I) complexes. For instance, treating trans-[RhCl(CPh2)(PiPr3)2] with ethene yields 1,1-Diphenyl-1-propene, alongside 3,3-diphenyl-1-propene []. This highlights the potential of 1,1-Diphenyl-1-propene as a building block in organometallic synthesis.
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